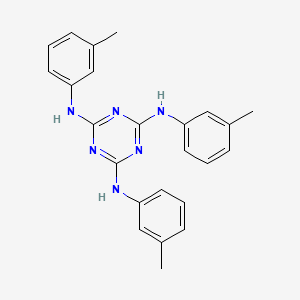
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)-
Overview
Description
“1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(3-methylphenyl)-” is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . The most common derivative of 1,3,5-triazine is 1,3,5-triazine-2,4,6-triamine, commonly known as melamine .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often involves the Friedel–Crafts polymerization reaction . For example, a series of novel triazine-based conjugated microporous polymers were constructed via a Friedel–Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine .Scientific Research Applications
Antimicrobial Activity
- Scientific Field: Medical and Biological Chemistry .
- Application Summary: 1,3,5-triazine derivatives have been investigated for their antimicrobial activity. They have been found to exhibit antimicrobial, antimalarial, anti-cancer, and anti-viral activities .
- Methods of Application: The derivatives were prepared by conventional methods or using microwave irradiation. Using microwave irradiation gave the desired products in less time, good yield, and higher purity .
- Results: Some compounds showed promising activity against Staphylococcus aureus and Escherichia coli. For example, compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin .
Synthesis of Conjugated Microporous Polymers
- Scientific Field: Polymer Chemistry .
- Application Summary: Triazine-based conjugated microporous polymers (TCMPs) were constructed via a Friedel–Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine (TCT) and derivatives of triphenylamine .
- Methods of Application: The synthesis involved a Friedel–Crafts polymerization reaction .
- Results: A series of novel TCMPs were successfully synthesized .
properties
IUPAC Name |
2-N,4-N,6-N-tris(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6/c1-16-7-4-10-19(13-16)25-22-28-23(26-20-11-5-8-17(2)14-20)30-24(29-22)27-21-12-6-9-18(3)15-21/h4-15H,1-3H3,(H3,25,26,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOZWTZDMACVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C)NC4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472562 | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)- | |
CAS RN |
82504-70-9 | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



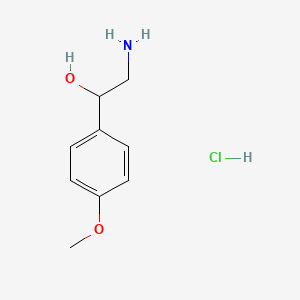
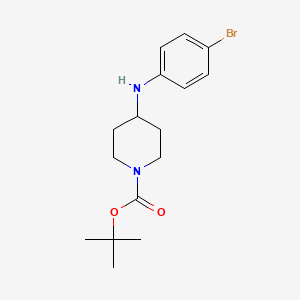
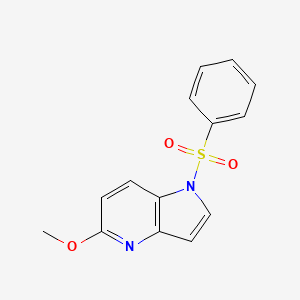
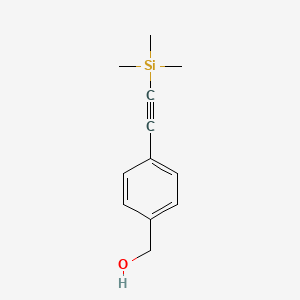
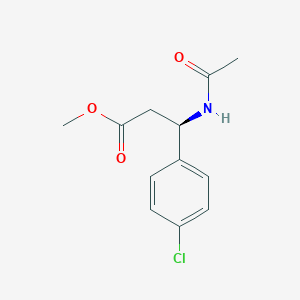
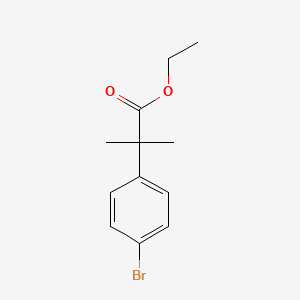
![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)
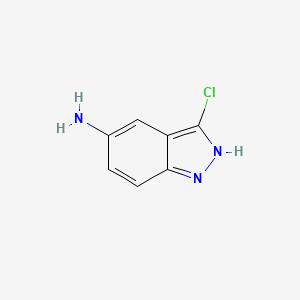
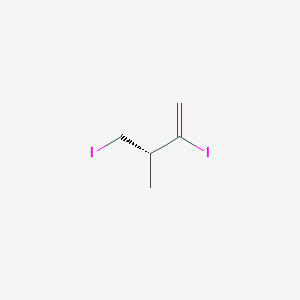
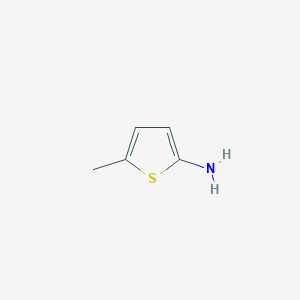
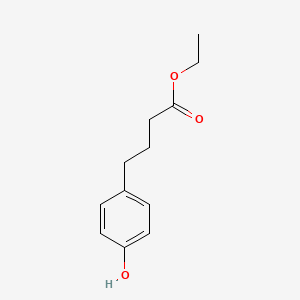
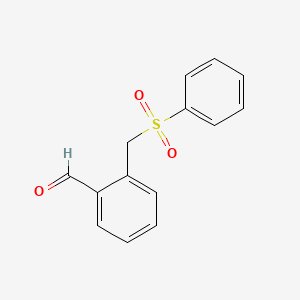
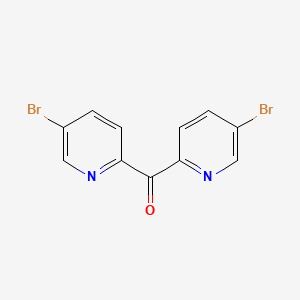
![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)